methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalimide moiety and a glycine ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate typically involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-(2-methoxyethyl)amine to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate exerts its effects involves interactions with specific molecular targets. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The glycine ester group may facilitate cellular uptake and enhance bioavailability. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate can be compared with other phthalimide derivatives and glycine esters:
Phthalimide Derivatives: Similar compounds include N-(2-hydroxyethyl)phthalimide and N-(2-chloroethyl)phthalimide. These compounds share the phthalimide core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Glycine Esters: Similar compounds include methyl glycinate and ethyl glycinate. These esters differ in their alkyl groups, affecting their solubility and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
Molecular Formula |
C15H16N2O6 |
---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C15H16N2O6/c1-22-6-5-17-14(20)10-4-3-9(7-11(10)15(17)21)13(19)16-8-12(18)23-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,19) |
InChI Key |
QLHWGGVWGCPKTL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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